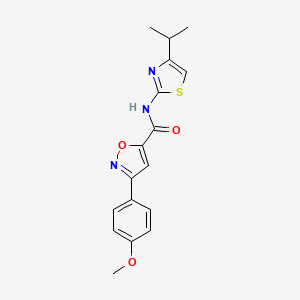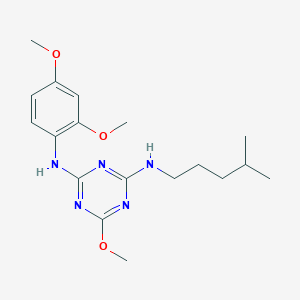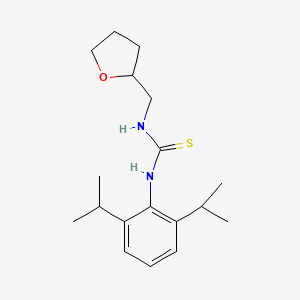
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor that has been developed to target the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to have potent anti-tumor activity in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide works by inhibiting the activity of Aurora A kinase, which is involved in the regulation of mitosis. Aurora A kinase is overexpressed in many types of cancer, and its inhibition leads to cell cycle arrest and apoptosis. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to be highly selective for Aurora A kinase, with minimal activity against other kinases.
Biochemical and Physiological Effects:
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to induce cell cycle arrest and apoptosis in tumor cells. In addition, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit tumor growth in vivo, both as a single agent and in combination with other chemotherapeutic agents. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have minimal toxicity in normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its high selectivity for Aurora A kinase, which allows for specific targeting of tumor cells. Another advantage is its potent anti-tumor activity, both as a single agent and in combination with other chemotherapeutic agents. One limitation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide is its limited solubility, which can make formulation and dosing challenging.
Zukünftige Richtungen
There are several potential future directions for the development of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide. One direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K/Akt/mTOR pathway. Another direction is the evaluation of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide in combination with immunotherapies, such as checkpoint inhibitors. Finally, the development of more potent and soluble analogs of N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide may improve its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce cell death. N-(4-isopropyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)-5-isoxazolecarboxamide has also been shown to have synergistic effects with other chemotherapeutic agents, such as taxanes and platinum compounds.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-(4-propan-2-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10(2)14-9-24-17(18-14)19-16(21)15-8-13(20-23-15)11-4-6-12(22-3)7-5-11/h4-10H,1-3H3,(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBXZXXAFBRAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[4-(propan-2-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl {3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B4842632.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4842646.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4842659.png)

![2-(3,4-dimethoxyphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4842678.png)
![4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4842680.png)
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)



![2-(4-chloro-2-methylphenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4842716.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4842724.png)
![4-(4-{[4-cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B4842731.png)